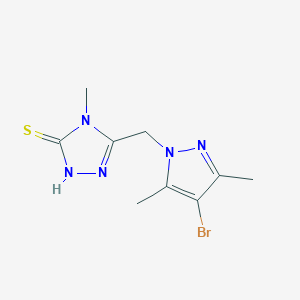

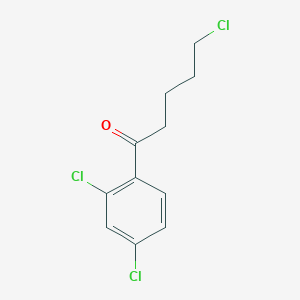

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This chemical belongs to a class of compounds with significant importance due to their varied chemical and biological properties. It is a derivative of both pyrazole and triazole, which are notable for their applications in medicinal chemistry and agricultural chemistry.

Synthesis Analysis

The synthesis of related compounds often involves reactions of dibromo-triazole derivatives with NH-azoles under specific conditions. For instance, reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with 3,5-dimethylpyrazole lead to the formation of azolylmethyl-dibromo-dihydrothiazolo-triazoles, demonstrating the adaptability and reactivity of this compound class in synthesis (Khaliullin et al., 2014).

Molecular Structure Analysis

Molecular structures are typically confirmed using techniques such as NMR spectroscopy and elemental analysis. For example, S-alkyl derivatives of related triazole compounds have been structurally characterized to understand their framework and reactive sites (Fedotov et al., 2023).

Chemical Reactions and Properties

The compound's chemical reactions often involve nucleophilic substitution and cyclization, forming new rings or modifying existing structures. For example, the synthesis process may include the alkylation with bromoalkanes in methanol medium in the presence of sodium hydroxide, followed by reactions with other halogen-containing compounds for functional group transformations (Karrouchi et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol is involved in various chemical reactions leading to the formation of complex heterocyclic compounds. For example, reactions with NH-azoles can produce 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles, showcasing its versatility in synthesizing bioactive molecules (Khaliullin et al., 2014). Additionally, its cyclization with thiosemicarbazides forms triazole and thiadiazole derivatives, underlining its utility in medicinal chemistry (Maliszewska-Guz et al., 2005).

Antimicrobial and Antifungal Activities

Compounds derived from 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol have shown promise in antimicrobial applications. Synthesized derivatives have demonstrated significant antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Bayrak et al., 2009). Additionally, specific derivatives exhibit fungicidal activity, indicating their potential in treating fungal infections (El-Telbani et al., 2007).

Pharmacological Potential

The structural modification of 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol and its derivatives has led to compounds with significant pharmacological potential. For instance, Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety have been synthesized, showing notable analgesic and antioxidant activities (Karrouchi et al., 2016). This highlights the chemical's utility in developing new therapeutic agents.

Propiedades

IUPAC Name |

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN5S/c1-5-8(10)6(2)15(13-5)4-7-11-12-9(16)14(7)3/h4H2,1-3H3,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNGVTBCAWLRSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=NNC(=S)N2C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370798 |

Source

|

| Record name | 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol | |

CAS RN |

175202-35-4 |

Source

|

| Record name | 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)

![6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B61480.png)

![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)

![Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B61490.png)